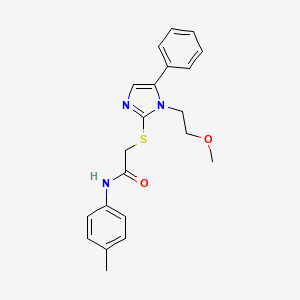

2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide

Description

Properties

IUPAC Name |

2-[1-(2-methoxyethyl)-5-phenylimidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O2S/c1-16-8-10-18(11-9-16)23-20(25)15-27-21-22-14-19(24(21)12-13-26-2)17-6-4-3-5-7-17/h3-11,14H,12-13,15H2,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJYCGQNEYKEMBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2CCOC)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide typically involves multiple steps, starting with the preparation of the imidazole ring. The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde. The phenyl group is introduced via a Friedel-Crafts acylation reaction.

The thioether linkage is formed by reacting the imidazole derivative with a suitable thiol, such as 2-mercaptoethanol, under basic conditions. The final step involves the acylation of the thioether-imidazole intermediate with p-tolylacetyl chloride in the presence of a base like triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The imidazole ring can be reduced under catalytic hydrogenation conditions to yield a dihydroimidazole derivative.

Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Alkyl halides, aryl halides, and strong nucleophiles like sodium hydride.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Dihydroimidazole derivatives.

Substitution: Various alkyl or aryl substituted derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways involving imidazole-containing compounds.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Utilized in the development of new materials with specific chemical properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The thioether linkage may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

- 2-((1-(2-hydroxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide

- 2-((1-(2-ethoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide

- 2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(m-tolyl)acetamide

Uniqueness

The uniqueness of 2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the methoxyethyl group, in particular, may influence the compound’s solubility, stability, and interaction with biological targets, distinguishing it from similar compounds.

Biological Activity

The compound 2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is a novel imidazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Imidazole and its derivatives are known for a wide range of pharmacological effects, including anticancer, antibacterial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, emphasizing its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes:

- Imidazole ring : Known for its ability to coordinate with metal ions and interact with various biological targets.

- Thioether linkage : This functional group can enhance the compound's biological activity by influencing its interaction with proteins.

- Acetamide moiety : Contributes to the compound's solubility and bioavailability.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The imidazole ring's capability to bind metal ions suggests that it may act as an enzyme inhibitor. The thioether group may enhance this interaction by stabilizing the binding conformation.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation or inflammation.

- Receptor Modulation : It may interact with receptors related to pain and inflammation pathways.

Anticancer Activity

Recent studies have demonstrated that imidazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.

| Compound | Cancer Cell Lines Tested | IC50 (µM) | Reference |

|---|---|---|---|

| 4f | A549, SGC-7901, HeLa | 4.07 - 18.53 | |

| 4q | SGC-7901 | 2.96 | |

| 4m | HeLa | 4.07 |

These findings indicate that the compound exhibits selective toxicity towards cancer cells while sparing normal cells, a desirable trait for anticancer agents.

Antimicrobial Activity

Imidazole derivatives are also recognized for their antimicrobial properties. Preliminary tests on related compounds have shown effectiveness against various bacterial strains.

| Compound | Bacterial Strain Tested | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| 5a | E. coli | 15 | |

| 5b | P. aeruginosa | 19 | |

| 5c | B. subtilis | 22 |

Case Studies

- Antitumor Efficacy : A study evaluated the effects of a structurally similar imidazole derivative on cancer cell lines A549, SGC-7901, and HeLa. The results indicated that the compound induced apoptosis by modulating apoptotic markers such as Bax and Bcl-2, leading to increased caspase activity .

- Antimicrobial Testing : Another study assessed various imidazole derivatives against common pathogens like Staphylococcus aureus and Escherichia coli. The results showed significant antimicrobial activity, suggesting potential therapeutic applications in infectious diseases .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide, and how are intermediates validated?

- Methodology : The synthesis involves sequential steps: (i) formation of the imidazole core via cyclization reactions, (ii) introduction of the 2-methoxyethyl and phenyl substituents through nucleophilic substitution, and (iii) coupling with N-(p-tolyl)acetamide via a thioether linkage. Key reagents include potassium carbonate (base) and polar aprotic solvents (e.g., DMF). Intermediates are validated using -NMR, -NMR, and IR spectroscopy to confirm functional groups and regioselectivity .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

- Methodology :

- NMR Spectroscopy : -NMR identifies proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, methoxyethyl protons at δ 3.3–3.7 ppm). -NMR confirms carbon assignments, including the thioacetamide carbonyl (~170 ppm).

- IR Spectroscopy : Peaks at ~1650 cm (C=O stretch) and ~2550 cm (S-H stretch, if present) are diagnostic.

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 438.1) .

Q. What preliminary biological assays are used to evaluate this compound’s activity?

- Methodology : Initial screening includes:

- Antimicrobial assays : Broth microdilution (MIC values against Gram-positive/negative bacteria).

- Enzyme inhibition : Fluorometric assays targeting proteases or kinases (IC determination).

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies involving structural analogs?

- Methodology :

- Purity validation : Use HPLC (>95% purity) to rule out impurities affecting results.

- Assay standardization : Control variables like cell line passage number, serum concentration, and incubation time.

- Structural benchmarking : Compare activity of analogs with systematic substituent changes (e.g., halogen vs. methoxy groups) to identify critical pharmacophores .

Q. What experimental strategies optimize the thioacetamide linkage formation during synthesis?

- Methodology :

- Reaction parameter screening : Test bases (e.g., KCO vs. NaH) and solvents (DMF vs. acetonitrile) to maximize yield.

- Catalytic additives : Use phase-transfer catalysts (e.g., TBAB) to enhance nucleophilicity of sulfur atoms.

- Kinetic studies : Monitor reaction progress via TLC or in-situ IR to identify rate-limiting steps .

Q. How can structure-activity relationship (SAR) studies improve solubility while maintaining bioactivity?

- Methodology :

- Functional group modulation : Introduce hydrophilic groups (e.g., hydroxyl, amine) on the p-tolyl or methoxyethyl moieties.

- Physicochemical profiling : Measure logP (shake-flask method) and aqueous solubility (UV-Vis spectroscopy) post-modification.

- Biological retesting : Compare modified analogs’ MIC/IC values against parent compound to assess trade-offs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.